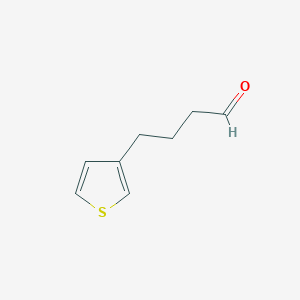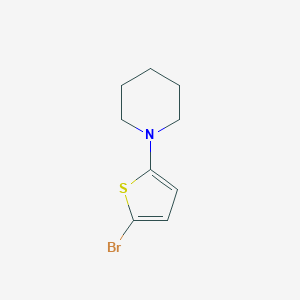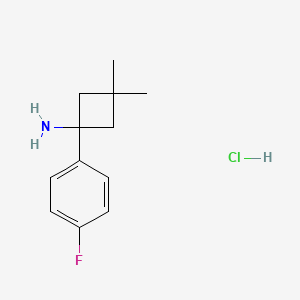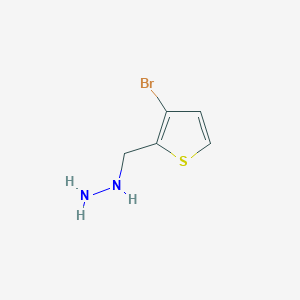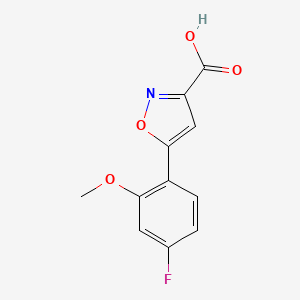aminehydrochloride](/img/structure/B13596789.png)
[(4-Bromo-3,5-dimethoxyphenyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride is a chemical compound known for its unique structure and properties It is a derivative of phenethylamine and is characterized by the presence of bromine and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride typically involves the bromination of 3,5-dimethoxybenzyl alcohol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the aromatic ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride can be compared with other similar compounds, such as:
4-Bromo-3,5-dimethoxyamphetamine: This compound shares a similar structure but has different pharmacological properties and applications.
3,5-Dimethoxyphenethylamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated derivative with distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15BrClNO2 |
|---|---|
Molecular Weight |
296.59 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-8(13-2)10(11)9(5-7)14-3;/h4-5,12H,6H2,1-3H3;1H |
InChI Key |
XVTWJZCVYINDPS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)OC)Br)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


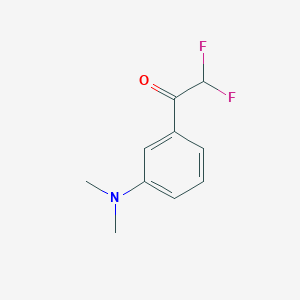

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
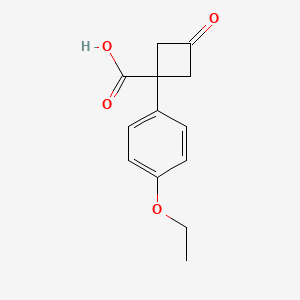
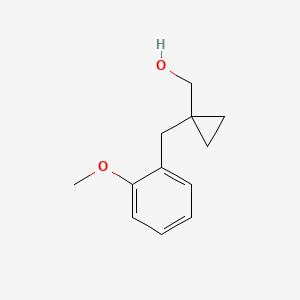

![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
